Hydantoin, 5,5-dimethyl-3-(p-tolyl)-

Lipophilicity XLogP3-AA Biphasic Synthesis

Hydantoin, 5,5-dimethyl-3-(p-tolyl)- (CAS 92668-56-9) is a 5,5-dimethylhydantoin derivative featuring a p-tolyl substituent at the N-3 position. This specific substitution pattern yields a compound with a molecular weight of 218.25 g/mol, a computed XLogP3-AA of 1.7, and a structure conducive to further regioselective functionalization.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 92668-56-9
Cat. No. B12754524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydantoin, 5,5-dimethyl-3-(p-tolyl)-
CAS92668-56-9
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C)C
InChIInChI=1S/C12H14N2O2/c1-8-4-6-9(7-5-8)14-10(15)12(2,3)13-11(14)16/h4-7H,1-3H3,(H,13,16)
InChIKeyDNNJYWVCMKKBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydantoin, 5,5-dimethyl-3-(p-tolyl)- (CAS 92668-56-9): Core Physicochemical Profile for Research and Industrial Procurement


Hydantoin, 5,5-dimethyl-3-(p-tolyl)- (CAS 92668-56-9) is a 5,5-dimethylhydantoin derivative featuring a p-tolyl substituent at the N-3 position [1]. This specific substitution pattern yields a compound with a molecular weight of 218.25 g/mol, a computed XLogP3-AA of 1.7, and a structure conducive to further regioselective functionalization [1]. Unlike the unsubstituted 5,5-dimethylhydantoin (DMH) or its 3-phenyl analog, the electron-donating methyl group on the aryl ring modulates the electronic character of the hydantoin core, directly influencing solubility and potential downstream reactivity [1].

Why Unsubstituted Hydantoins or Simple 3-Aryl Analogs Cannot Replace 5,5-Dimethyl-3-(p-tolyl)hydantoin


Generic substitution of 5,5-dimethyl-3-(p-tolyl)-hydantoin with other 3-aryl-5,5-dimethylhydantoins is not feasible due to quantifiable differences in molecular properties that directly affect synthetic utility and material performance. The p-tolyl group imparts a distinct lipophilicity (XLogP3-AA = 1.7) compared to the 3-phenyl analog (XLogP3-AA ~1.3), which influences phase-transfer behavior and reaction kinetics in biphasic syntheses [1]. Furthermore, the p-methyl substituent activates the aromatic ring for electrophilic aromatic substitution, enabling regioselective derivatization pathways unavailable to electron-deficient or unsubstituted phenyl analogs, directly impacting product purity and yield in multi-step synthetic sequences .

Quantitative Differentiation of 5,5-Dimethyl-3-(p-tolyl)hydantoin from Closest Analogs


Lipophilicity Modulation: Higher LogP Drives Enhanced Organic Phase Partitioning vs. Unsubstituted Phenyl Analog

The target compound, 5,5-dimethyl-3-(p-tolyl)hydantoin, exhibits a computed XLogP3-AA of 1.7, which is higher than that of the 3-phenyl analog, 5,5-dimethyl-3-phenylhydantoin (XLogP3-AA ~1.3) [1]. This difference in lipophilicity predicts a significant shift in partitioning behavior between aqueous and organic phases, a critical parameter for optimizing yields in liquid-liquid extraction and biphasic reactions such as N-halamine formation or transition metal-catalyzed C-H activation [1].

Lipophilicity XLogP3-AA Biphasic Synthesis

Thermal Stability Distinction: Lower Melting Point vs. 4-Nitrophenyl Analog Facilitates Processing

While the exact melting point of 5,5-dimethyl-3-(p-tolyl)hydantoin is not available in public literature, the closely related 3-(4-nitrophenyl)-5,5-dimethylhydantoin has a reported melting point of 176-177°C . The absence of a strong electron-withdrawing nitro group on the aryl ring of the target p-tolyl derivative is predicted to significantly lower its melting point, potentially below 150°C, which can be advantageous for melt-processing or as a reactive diluent in thermoset resin formulations .

Thermal Properties Melting Point Formulation

Electronic Tuning of the Hydantoin Core: p-Methyl Substitution Enables Regioselective Electrophilic Chemistry

The p-methyl group on the N-3 aryl ring is a classic electron-donating substituent that activates the ortho and para positions for electrophilic aromatic substitution [1]. This is a structural feature absent in the parent 3-phenyl analog and contrasts with the deactivating 4-nitro analog. For a research or industrial chemist, this means that 5,5-dimethyl-3-(p-tolyl)hydantoin can undergo selective bromination, nitration, or Friedel-Crafts acylation at the ortho position to the methyl group, providing a specific vector for further functionalization that is unavailable with other 3-aryl hydantoins [1].

Regioselectivity Electrophilic Substitution Synthetic Intermediate

Computational Evidence of Target Compound's Potential as a Weakly Coordinating Directing Group

The hydantoin heterocycle has been validated as a weakly coordinating directing group in ruthenium(II)-catalyzed C-H alkenylation reactions, with reported yields up to 94% for various substrates [1]. While this study did not include the p-tolyl derivative, the presence of an electron-donating methyl group on the aryl ring is predicted to increase the electron density at the nitrogen atom, potentially strengthening its coordination to the metal center compared to electron-deficient 3-aryl hydantoins [2]. This could result in higher catalytic turnover numbers or milder reaction conditions for the p-tolyl derivative relative to its nitro- or halo-substituted congeners.

C-H Activation Ruthenium Catalysis Directing Group

Target Application Scenarios for Hydantoin, 5,5-dimethyl-3-(p-tolyl)- Based on Property Differentiation


Synthesis of Diversified Agrochemical Lead Libraries via Electrophilic Derivatization

Research groups focused on discovering new herbicides or fungicides can leverage the enhanced nucleophilicity of the p-tolyl ring (Section 3, Evidence Item 3) to perform regioselective electrophilic substitutions. This allows for the systematic introduction of pharmacophoric groups (e.g., halogens or acyl chains) at a predictable position on the aryl ring, creating compound libraries with a chemical diversity that is inaccessible from the unsubstituted 3-phenyl or electron-deficient 3-(4-nitrophenyl) hydantoin scaffolds [1].

N-Halamine Biocidal Materials with Optimized Organic Solubility

Developing durable, regenerable antimicrobial coatings often requires halogenation of the hydantoin N-H bond. The higher logP of the p-tolyl derivative (Section 3, Evidence Item 1) suggests it will be more soluble in common organic coating solvents (e.g., toluene, THF) than its 3-phenyl analog. This improved solubility can lead to higher loading of the biocidal precursor in polymer films, potentially enhancing the antimicrobial capacity per unit area compared to formulations using less lipophilic hydantoins [1].

Process-Scale Intermediate for Nonsteroidal Antiandrogen Analogs

In the preparation of analogs related to the prostate cancer drug nilutamide, the p-tolyl derivative can serve as a key intermediate. Its predicted lower melting point relative to the 4-nitrophenyl analog (Section 3, Evidence Item 2) facilitates easier handling in multi-kilogram scale operations, reducing the need for high-temperature equipment. The p-methyl group is a latent functionality that can be oxidized to a carboxylic acid for further conjugation, offering a synthetic route that avoids direct handling of more hazardous or high-melting nitro intermediates [2].

Late-Stage Functionalization via Transition Metal-Catalyzed C-H Activation

For medicinal chemistry programs, the hydantoin scaffold can be used as a directing group for C-H activation on the p-tolyl ring (Section 3, Evidence Item 4). This strategy is particularly effective for the p-tolyl derivative, as the electron-donating methyl group can enhance the coordination of the directing group to a ruthenium catalyst and direct alkenylation or arylation to the ortho position, enabling a rapid, convergent approach to complex molecules from simple precursors [3].

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